Mordant Brown 1

Vue d'ensemble

Description

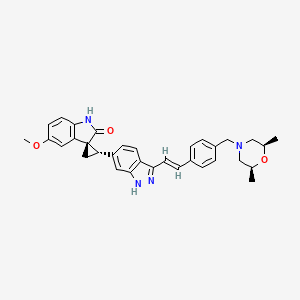

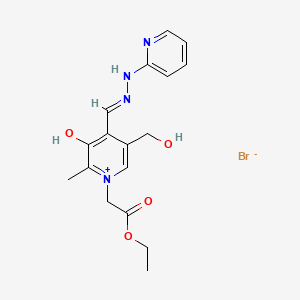

Mordant Brown 1 is a naphthalenesulphonic acid derivative and an azo dye . It is also known by the synonym 5-(2,4-Diamino-5-[2-hydroxy-5-nitrophenylazo]phenylazo)-1-naphthalene-sulfonic acid sodium salt .

Molecular Structure Analysis

The linear formula of Mordant Brown 1 is (H2N)2C6H2[N=NC6H3(OH)NO2]N=NC10H6SO3Na . This indicates that it is a complex organic compound with multiple functional groups.Physical And Chemical Properties Analysis

Mordant Brown 1 has a molecular weight of 529.46 . It has a dye content of approximately 40% . The maximum absorption wavelengths (λmax) are 373 nm and 487 nm .Applications De Recherche Scientifique

Wool Dyeing : Mordant Brown 1, when combined with tannic acid and ferrous sulfate, produces brown/greyish-brown dyeings on wool with high color strength and all-round fastness. This combination is superior in fastness compared to afterchroming with sodium dichromate (Burkinshaw & Kumar, 2009).

Supercritical Fluid Dyeing : The use of supercritical fluids, like carbon dioxide, as solvents for dyeing textile fibers with mordant dyes, including Mordant Brown 1, shows excellent wash fastness properties. This method involves dyeing wool fibers with mordant dyes dissolved in supercritical carbon dioxide under specific temperature and pressure conditions (Güzel & Akgerman, 2000).

Adsorption of Aqueous Dyes : Mordant Brown 1, when used with dried activated sludge as the adsorbent, follows a second-order kinetic model. Its adsorption isotherms fit both Freundlich and Langmuir equations, suggesting its effective adsorption onto dried activated sludge (Fei, 2004).

Silk and Cotton Fabric Dyeing : Natural dyes extracted from various sources, when combined with Mordant Brown 1, produce a range of color shades on silk and cotton fabrics. Different mordanting techniques (pre-mordanting, simultaneous mordanting, and post-mordanting) are employed to achieve promising results with good fastness properties (Verenkar & Krishnan, 2021).

UV Protection Properties : In combination with eucalyptus leaf extract, Mordant Brown 1 provides UV protective properties for silk and wool fabrics. This method involves dyeing at specific temperatures and pH levels, with the mordant affecting the resultant color shade and fastness properties (Mongkholrattanasit et al., 2011).

Safety And Hazards

Mordant Brown 1 is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Orientations Futures

Propriétés

IUPAC Name |

sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXQQMBFMDTPSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N7NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883987 | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mordant Brown 1 | |

CAS RN |

3564-15-6 | |

| Record name | C.I. Mordant Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(2,4-diamino-5-(2-hydroxy-5-nitrophenylazo)phenylazo)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Mordant Brown 1 exert its inhibitory effect on the CD40-CD154 interaction, and what are the downstream consequences of this inhibition?

A1: The research paper primarily focuses on the identification and initial characterization of Mordant Brown 1 as an inhibitor of the CD40-CD154 interaction. While the exact mechanism of action is not fully elucidated in this study, the authors demonstrate through binding experiments that Mordant Brown 1 directly inhibits the interaction between CD40 and CD154 with sub-micromolar activity []. This interaction, crucial for costimulatory signaling in T-cell activation, is effectively blocked by the compound. Consequently, downstream cellular responses induced by CD154 (CD40L) in human THP-1 cells are inhibited in a concentration-dependent manner []. This inhibition of CD40-CD154 interaction holds promise for potential therapeutic applications in autoimmunity and transplantation, where disrupting this signaling pathway could help modulate immune responses.

Q2: The study mentions Mordant Brown 1 exhibits high selectivity for CD40-CD154. What is the significance of this selectivity?

A2: The selectivity of Mordant Brown 1 for the CD40-CD154 interaction is particularly noteworthy []. The compound demonstrates over 100-fold selectivity for this interaction compared to other related protein pairs within the tumor necrosis factor (TNF) superfamily, including TNF-R1-TNF-α, BAFF-R(CD268)-BAFF(CD257/BLys), and others []. This high selectivity is crucial for minimizing potential off-target effects and improving the safety profile of a potential drug candidate. By specifically targeting the CD40-CD154 interaction, Mordant Brown 1 could offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)